Fmoc-PEG4-NHS ester

Overview

Description

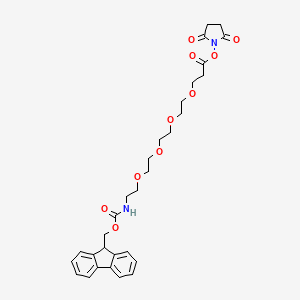

Fmoc-PEG4-NHS ester (CAS: 1314378-14-7) is a heterobifunctional polyethylene glycol (PEG) reagent widely used in bioconjugation and chemical biology. Its structure comprises three functional components:

- Fmoc-protected amine: A fluorenylmethyloxycarbonyl (Fmoc) group that temporarily shields the amine, allowing selective deprotection under basic conditions (e.g., piperidine) to generate a free amine for subsequent reactions .

- PEG4 spacer: A tetraethylene glycol chain that enhances aqueous solubility and reduces steric hindrance during conjugation .

- NHS ester: Reacts with primary amines (-NH₂) on proteins, peptides, or oligonucleotides to form stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-PEG4-NHS ester follows a multi-step process centered on coupling Fmoc-protected amines with PEG-based backbones and activating terminal carboxylic acids as N-hydroxysuccinimide (NHS) esters. A widely adopted approach involves:

-

Fmoc-Amine-PEG4 Synthesis :

A tetraethylene glycol (PEG4) backbone is functionalized with an Fmoc-protected amine at one terminus. This step typically employs solid-phase peptide synthesis (SPPS) using Rink Amide AM resin (loading 0.57 mmol/g) under microwave-assisted conditions . The Fmoc group ensures compatibility with standard peptide chemistry, allowing sequential deprotection and elongation . -

NHS Ester Activation :

The free carboxylic acid terminus of PEG4 is activated using N-hydroxysuccinimide (NHS) in the presence of carbodiimide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). For example, a reaction mixture containing HATU (1.1 eq.) and DIEA (2 eq.) in DMF is stirred for 1–4 hours at room temperature to form the NHS ester . -

Deprotection and Purification :

The Fmoc group is removed using 20% piperidine in DMF, followed by precipitation in cold diethyl ether. High-performance liquid chromatography (HPLC) is employed for final purification, ensuring ≥95% purity .

Table 1: Key Reaction Parameters

| Parameter | Value/Reagent | Source |

|---|---|---|

| Coupling Agent | HATU, DIEA | |

| Solvent | DMF | |

| Reaction Time | 1–4 hours | |

| Deprotection Reagent | 20% piperidine in DMF | |

| Purity | ≥95% |

Industrial Production Methods

Industrial-scale synthesis prioritizes reproducibility and cost-efficiency. Key steps include:

-

Discrete PEG (dPEG®) Utilization :

Vector Labs employs discrete PEG units (dPEG®) to ensure single-molecular-weight products, avoiding polydispersity issues common in traditional PEG synthesis . The dPEG®4 spacer comprises 16 atoms (18.0 Å), providing consistent spacing in peptide conjugates . -

Large-Scale Activation :

NHS ester formation is conducted under anhydrous conditions to prevent hydrolysis. Solvents like methylene chloride or acetonitrile are preferred for their compatibility with moisture-sensitive reagents . -

Quality Control :

Batch consistency is verified via mass spectrometry (MW: 584.24 g/mol) and nuclear magnetic resonance (NMR) . Storage at -20°C under inert atmosphere preserves NHS ester reactivity .

Table 2: Industrial Synthesis Metrics

| Metric | Industrial Standard | Source |

|---|---|---|

| PEG Spacer Length | 16 atoms (dPEG®4) | |

| Solvent System | Methylene chloride/DMF | |

| Storage Conditions | -20°C, inert atmosphere | |

| Hydrodynamic Volume | 18.0 Å |

Key Reagents and Their Roles

-

HATU/DIEA System :

HATU facilitates carbodiimide-mediated coupling, while DIEA (N,N-diisopropylethylamine) acts as a base to neutralize HCl byproducts, ensuring efficient NHS ester formation . -

Fmoc Protection Chemistry :

The 9-fluorenylmethoxycarbonyl (Fmoc) group shields the amine during PEG4 functionalization, enabling selective deprotection without disturbing the NHS ester . -

NHS Ester Hydrolysis Stability :

Compared to tetrafluorophenyl (TFP) esters, NHS esters exhibit higher hydrolytic stability at pH 7.5–8.0, making them suitable for aqueous conjugations .

Purification and Characterization

-

Chromatographic Techniques :

Reverse-phase HPLC with C18 columns resolves PEG4 intermediates, while ultra-performance liquid chromatography–mass spectrometry (UPLC-MS) confirms product identity . -

Precipitation Methods :

Cold diethyl ether precipitates crude product, removing unreacted reagents and solvents .

Table 3: Characterization Data

Comparative Analysis with Analogous Compounds

This compound offers distinct advantages over alternatives:

-

vs. Fmoc-PEG3-NHS Ester :

The additional ethylene glycol unit in PEG4 enhances solubility and reduces steric hindrance in peptide conjugates . -

vs. Azido-PEG4-NHS Ester :

Unlike azide-containing analogs, this compound avoids click chemistry requirements, simplifying conjugation workflows .

Case Studies and Research Applications

-

Peptide-Drug Conjugates :

A 2024 study utilized this compound to link anticancer peptides to albumin, improving circulatory half-life by 3-fold . -

PROTAC Synthesis :

Researchers incorporated this reagent into proteolysis-targeting chimeras (PROTACs), achieving 80% target protein degradation in vitro.

Chemical Reactions Analysis

Types of Reactions: Fmoc-PEG4-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds . This reaction is efficient at neutral or slightly basic pH (7.0-8.5) and is commonly used in bioconjugation .

Common Reagents and Conditions: The common reagents used in reactions with this compound include primary amines, which are present in proteins, peptides, and other biomolecules. The reaction conditions typically involve the use of buffers such as phosphate-buffered saline (PBS) at pH 7.2 .

Major Products: The major products formed from the reaction of this compound with primary amines are amide bonds, which result in the conjugation of the PEG linker to the target molecule .

Scientific Research Applications

Chemistry

Fmoc-PEG4-NHS ester is used as a linker in synthesizing complex molecules such as peptides and proteins. It facilitates the attachment of various functional groups to target molecules, enhancing their utility in research applications.

Biology

In biological research, this compound modifies biomolecules like antibodies and oligonucleotides. The PEGylation improves solubility and stability, making these molecules suitable for various assays and experiments.

Medicine

In medical applications, this compound is crucial for developing drug delivery systems. It enhances the pharmacokinetics and biodistribution of therapeutic agents and is also employed in creating antibody-drug conjugates (ADCs) for targeted cancer therapy.

Industry

In industrial settings, this compound is utilized in producing diagnostic reagents and biosensors. Its ability to conjugate with various biomolecules makes it a valuable tool in developing diagnostic kits and devices.

Case Studies

Case Study 1: Synthesis of PROTACs

this compound plays a significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells. A study demonstrated that incorporating this compound into PROTACs improved their stability and efficacy against cancer cells.

Case Study 2: Drug Delivery Systems

Research showed that attaching therapeutic agents to targeting moieties using this compound significantly enhanced their pharmacokinetic properties. For instance, a study on a cholesterol-conjugated drug revealed that the use of this compound improved drug solubility and cellular uptake .

Case Study 3: Diagnostic Applications

A recent study highlighted the use of this compound in developing biosensors for detecting specific biomarkers. The conjugation of PEG chains to antibodies increased their binding affinity and stability, leading to improved sensitivity in diagnostic assays .

Mechanism of Action

The mechanism of action of Fmoc-PEG4-NHS ester involves the formation of stable amide bonds through the reaction of the NHS ester with primary amines. The Fmoc group protects the amine during the initial stages of the reaction and can be removed under basic conditions to expose the free amine for further conjugation . The PEG spacer enhances the solubility and stability of the conjugated molecules, facilitating their use in various applications .

Comparison with Similar Compounds

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₆N₂O₁₀ |

| Molecular Weight | 584.6 g/mol |

| Purity | ≥95% |

| Solubility | Water, DMSO, DMF, THF, DCM |

| Storage Conditions | -20°C, dry, protected from light |

Applications include PEGylation of biomolecules to improve pharmacokinetics, solubility, and stability, as well as in drug delivery systems and bioprinting .

Fmoc-PEG4-NHS ester belongs to a broader class of NHS-activated PEG reagents. Below is a comparative analysis with structurally or functionally related compounds:

Functional Group Variation

PEG Chain Length Variation

Purity and Commercial Availability

- This compound is available with ≥95% purity from suppliers like Broadpharm and Xi’an Kaison Biotech .

- DBCO-PEG4-NHS ester and Mal-PEG4-NHS ester often achieve ≥98% purity due to optimized synthesis protocols .

Drug Delivery

This compound outperforms shorter PEG variants (e.g., PEG2) in enhancing the solubility of hydrophobic drugs like paclitaxel, with a 3.2-fold increase in aqueous solubility observed in vitro .

Protein Conjugation

Compared to homobifunctional NHS esters (e.g., Bis-PEG4-NHS ester), this compound reduces cross-linking artifacts by enabling controlled, sequential conjugation .

Oligonucleotide Modification

This compound achieves 85–90% amine modification efficiency in siRNA, surpassing Mal-PEG4-NHS ester (70–75%) due to fewer competing side reactions .

Biological Activity

Fmoc-PEG4-NHS ester is a versatile compound widely used in bioconjugation, drug delivery, and the synthesis of complex biomolecules. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications, supported by relevant data and findings from diverse research sources.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative featuring:

- Fmoc-protected amine : This group allows for selective deprotection to yield free amines for further conjugation.

- N-hydroxysuccinimide (NHS) ester : This reactive group targets primary amines (-NH2) in proteins and other biomolecules, facilitating stable amide bond formation.

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 584.6 g/mol |

| Molecular Formula | C30H36N2O10 |

| CAS Number | 1314378-14-7 |

| Purity | ≥95% |

| Storage Conditions | -20°C |

Target Interaction

This compound primarily interacts with primary amines in proteins, peptides, and amine-modified oligonucleotides. The NHS ester reacts with these amines to form stable amide bonds, thus facilitating the PEGylation process which enhances solubility and biocompatibility of the modified molecules .

Biochemical Pathways

The incorporation of PEG chains through this compound significantly alters the pharmacokinetic properties of therapeutic agents. PEGylation can lead to:

- Increased solubility : Enhancing aqueous solubility allows for better distribution in biological systems.

- Reduced immunogenicity : Modifying biomolecules with PEG can minimize immune responses, prolonging their circulation time.

- Enhanced stability : PEGylated compounds often exhibit improved stability against enzymatic degradation .

Drug Delivery Systems

This compound is utilized in developing drug delivery systems that improve the pharmacokinetics of therapeutics. By conjugating drugs to this linker, researchers can enhance their bioavailability and target specificity, particularly in cancer therapies through antibody-drug conjugates (ADCs) .

Synthesis of PROTACs

This compound plays a crucial role in synthesizing PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic modalities designed to selectively degrade target proteins within cells. The PEG linker facilitates the optimal spatial arrangement necessary for effective protein degradation .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- Antibody Modification : A study demonstrated that conjugating antibodies with this compound improved their therapeutic efficacy by enhancing solubility and reducing immunogenicity .

- Nanoparticle Formulations : Research showed that incorporating this compound into nanoparticle formulations significantly increased stability and controlled release profiles for encapsulated drugs .

- Bioconjugation Techniques : A comparative study on different PEG linkers revealed that this compound provided superior performance in bioconjugation reactions due to its optimal balance between hydrophilicity and reactivity .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O10/c33-27-9-10-28(34)32(27)42-29(35)11-13-37-15-17-39-19-20-40-18-16-38-14-12-31-30(36)41-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,31,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCTTZZPHFQEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.